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molecular formula C12H14O B8362996 5-(2-Methylallyl)-2,3-dihydrobenzofuran

5-(2-Methylallyl)-2,3-dihydrobenzofuran

Cat. No. B8362996
M. Wt: 174.24 g/mol
InChI Key: RBPVRRZSRJKMMG-UHFFFAOYSA-N
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Patent
US06319920B1

Procedure details

A solution of 5-bromo-2,3-dihydrobenzofuran (50 grams, 0.251 mole), and 1,2-dibromoethane (2.2 ml) in tetrahydrofuran (250 ml) was added dropwise to a stirred suspension of magnesium turnings (7.5 grams, 0.31 gram-atoms) in tetrahydrofuran (50 ml) over a period of 45 minutes. During the addition the reaction temperature was maintained at 30° C. The solution was cooled in an ice-bath and 3-bromo-2-methylpropene was added all at once. After stirring overnight, the reaction was quenched with cold 2% hydrochloric acid and the mixture was extracted with ether. Evaporation of solvent gave 5-(2-methylallyl)-2,3-dihydrobenzofuran as an oil (43.4 grams, 99%). M+ 174.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[CH:4][C:5]2[O:9][CH2:8][CH2:7][C:6]=2[CH:10]=1.BrCCBr.[Mg].Br[CH2:17][C:18]([CH3:20])=[CH2:19]>O1CCCC1>[CH3:19][C:18](=[CH2:17])[CH2:20][C:2]1[CH:3]=[CH:4][C:5]2[O:9][CH2:8][CH2:7][C:6]=2[CH:10]=1

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
BrC=1C=CC2=C(CCO2)C1
Name
Quantity
2.2 mL
Type
reactant
Smiles
BrCCBr
Name
Quantity
7.5 g
Type
reactant
Smiles
[Mg]
Name
Quantity
250 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC(=C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
After stirring overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
During the addition the reaction temperature
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled in an ice-bath
CUSTOM
Type
CUSTOM
Details
the reaction was quenched with cold 2% hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ether
CUSTOM
Type
CUSTOM
Details
Evaporation of solvent

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC(CC=1C=CC2=C(CCO2)C1)=C
Measurements
Type Value Analysis
AMOUNT: MASS 43.4 g
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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